molecular formula C10H15NO3 B6590207 tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1822616-67-0

tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B6590207
CAS No.: 1822616-67-0
M. Wt: 197.23 g/mol
InChI Key: DPBUFAQYADWYEG-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-2-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . The reaction conditions often require specific solvents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (CPBA) for epoxidation , reducing agents such as lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.

Scientific Research Applications

tert-Butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of biologically active molecules and studying enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group. This combination of features makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds.

Biological Activity

tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with significant potential in biological applications due to its unique structural features, including a tert-butyl ester group and a bicyclic framework. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
CAS No. 1822616-67-0
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name This compound
InChI Key DPBUFAQYADWYEG-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. One method includes photochemical [2 + 2] cycloaddition reactions, which enable the formation of the bicyclic structure while maintaining the integrity of the functional groups present in the molecule.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its unique structure allows it to bind effectively to these targets, influencing their activity and leading to various biochemical outcomes. The precise pathways and targets can vary based on the context in which the compound is applied.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities:

  • Enzyme Inhibition : In studies evaluating its effects on glycosidases, it was found to inhibit β-glucosidase and β-galactosidase significantly at concentrations of 5 mM and 25 mM, reducing their activities to 43% and 20%, respectively .
  • Substrate Activity : The compound has also been shown to activate other enzymes such as α-galactosidase and β-mannosidase, enhancing their activities by up to 240% at higher concentrations (25 mM) .
  • Potential Therapeutic Applications : Due to its enzyme modulation capabilities, this compound may have applications in treating conditions related to enzyme deficiencies or imbalances, particularly in carbohydrate metabolism.

Case Studies

Several studies have focused on the biological implications of this compound:

  • A study highlighted its use as a building block for synthesizing biologically active molecules, demonstrating its versatility in medicinal chemistry applications.
  • Another research effort investigated its pharmacological properties, revealing that it could serve as a promising candidate for developing new therapeutic agents targeting specific enzyme pathways involved in metabolic disorders .

Properties

CAS No.

1822616-67-0

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-5-8(12)6-4-7(6)11/h6-7H,4-5H2,1-3H3

InChI Key

DPBUFAQYADWYEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C2C1C2

Purity

95

Origin of Product

United States

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